N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide
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Overview
Description
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as an acetamide moiety linked to a chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to target both classes of pptase enzymes . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It is hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
The compound’s potential to inhibit pptase enzymes suggests it may interfere with the biochemical pathways these enzymes are involved in, thereby affecting bacterial proliferation .
Result of Action
Its potential to inhibit pptase enzymes suggests it may have an antimicrobial effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 2-chloro-5-trifluoromethylpyridine with appropriate reagents to introduce the desired substituents. The acetamide moiety can be introduced through a series of reactions involving amination and acylation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with chlorine and trifluoromethyl substitutions, such as:
- 2-chloro-5-trifluoromethylpyridine
- 3-chloro-5-trifluoromethylpyridine
- N-(4-chlorophenyl)-2-(methylamino)acetamide
Uniqueness
What sets N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(4-chloro-N-methylanilino)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F3N3O/c1-24(12-4-2-11(17)3-5-12)9-15(25)23-8-14-13(18)6-10(7-22-14)16(19,20)21/h2-7H,8-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRPSSXLFQCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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